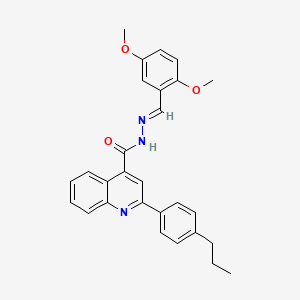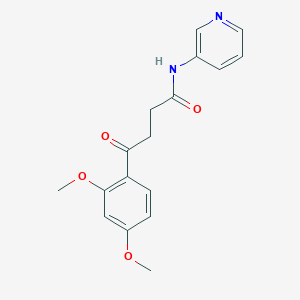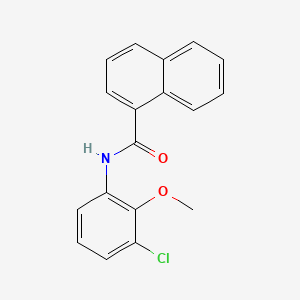
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, also known as DQP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to modulate the activity of certain signaling pathways, including the JNK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of cellular signaling pathways, and the protection of neurons from oxidative stress. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a neuroprotective agent. However, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for different applications.
合成法
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde, 4-propylphenylhydrazine, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide. This synthesis method has been used in several studies to obtain N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for further research.
科学的研究の応用
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. In neuroscience, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been investigated for its potential as a neuroprotective agent and has shown promising results in protecting neurons from oxidative stress.
特性
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-propylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-7-19-10-12-20(13-11-19)26-17-24(23-8-5-6-9-25(23)30-26)28(32)31-29-18-21-16-22(33-2)14-15-27(21)34-3/h5-6,8-18H,4,7H2,1-3H3,(H,31,32)/b29-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBVZPWYURROB-RDRPBHBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)




![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)

